molecular formula C11H11NO2S2 B1485692 (3R,4R)-4-(1,3-benzothiazol-2-ylsulfanyl)oxolan-3-ol CAS No. 2165611-19-6

(3R,4R)-4-(1,3-benzothiazol-2-ylsulfanyl)oxolan-3-ol

Cat. No.: B1485692
CAS No.: 2165611-19-6
M. Wt: 253.3 g/mol
InChI Key: HRSCHIVFKQAGMK-PSASIEDQSA-N
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Description

(3R,4R)-4-(1,3-Benzothiazol-2-ylsulfanyl)oxolan-3-ol is a chiral oxolane derivative featuring a benzothiazole sulfanyl substituent at the C4 position and a hydroxyl group at C2. These include:

  • Stereochemistry: The (3R,4R) configuration imparts enantiomeric specificity, critical for interactions in chiral environments (e.g., enzyme binding) compared to racemic mixtures.

Properties

IUPAC Name

(3R,4R)-4-(1,3-benzothiazol-2-ylsulfanyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S2/c13-8-5-14-6-10(8)16-11-12-7-3-1-2-4-9(7)15-11/h1-4,8,10,13H,5-6H2/t8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSCHIVFKQAGMK-PSASIEDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)SC2=NC3=CC=CC=C3S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)SC2=NC3=CC=CC=C3S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3R,4R)-4-(1,3-benzothiazol-2-ylsulfanyl)oxolan-3-ol is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H12N2O2S
  • Molecular Weight : 236.29 g/mol
  • Purity : Typically around 95% .

The compound exhibits various biological activities, primarily through its interaction with specific molecular targets. Research indicates that it may act as a multifunctional ligand in the synthesis of aluminum complexes, suggesting potential applications in medicinal chemistry .

Potential Mechanisms:

  • Antioxidant Activity : The presence of the benzothiazole moiety is known to confer antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions.
  • Neuroprotective Effects : Similar compounds have shown promise in treating neurological disorders by modulating neurotransmitter systems .
  • Antimicrobial Properties : The sulfanyl group may enhance antimicrobial activity, making it a candidate for further exploration in infectious disease contexts.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Biological ActivityDescription
AntioxidantPotential to reduce oxidative stress through radical scavenging.
NeuroprotectiveMay influence neurotransmitter systems beneficial for neurological health.
AntimicrobialPossible efficacy against various pathogens due to structural properties.

Study 1: Neuroprotective Potential

A study investigated the neuroprotective effects of benzothiazole derivatives similar to this compound. The results indicated that these compounds could significantly reduce neuronal apoptosis in vitro, suggesting potential therapeutic applications for conditions like Alzheimer's disease .

Study 2: Antioxidant Activity

Research focusing on the antioxidant properties of related compounds demonstrated that they could effectively scavenge free radicals in cell culture models. This suggests that this compound may share similar beneficial effects .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects : The benzothiazole group in the target compound confers greater aromatic stability and electron-withdrawing properties compared to aliphatic (propan-2-ylsulfanyl) or aryl sulfonate groups. This may enhance binding affinity in biological systems or catalytic applications.
  • Stereochemical Impact: Unlike racemic analogs (e.g., rac-(3R,4S)-4-[(propan-2-yl)amino]oxolan-3-ol), the (3R,4R) configuration ensures enantiopurity, which is critical for pharmaceutical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4R)-4-(1,3-benzothiazol-2-ylsulfanyl)oxolan-3-ol
Reactant of Route 2
Reactant of Route 2
(3R,4R)-4-(1,3-benzothiazol-2-ylsulfanyl)oxolan-3-ol

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